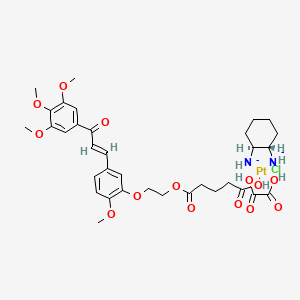
Multi-target Pt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Multi-target platinum compounds are a class of chemical compounds that have gained significant attention in recent years due to their ability to interact with multiple biological targets simultaneously. These compounds are particularly valuable in the field of medicinal chemistry, where they are being explored for their potential to treat complex diseases such as cancer, which often involve multiple pathways and targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of multi-target platinum compounds typically involves the coordination of platinum with various ligands. One common method is the reaction of platinum salts with organic ligands under controlled conditions. For example, platinum(II) chloride can be reacted with ligands such as amines or phosphines in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of multi-target platinum compounds often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Multi-target platinum compounds can undergo various types of chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to higher oxidation states, which can alter their reactivity and biological activity.
Substitution: Ligands in platinum complexes can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of multi-target platinum compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific ligands and conditions used. For example, oxidation of platinum(II) complexes can yield platinum(IV) complexes, while substitution reactions can produce a wide range of platinum-ligand complexes with varying biological activities .
科学研究应用
Multi-target platinum compounds have a wide range of scientific research applications, including:
作用机制
The mechanism of action of multi-target platinum compounds involves their ability to interact with multiple molecular targets within a biological system. This can include binding to DNA, proteins, and other cellular components, leading to the disruption of critical cellular processes. For example, platinum compounds can form cross-links with DNA, inhibiting replication and transcription, which is particularly useful in cancer treatment . Additionally, these compounds can interact with proteins involved in cell signaling pathways, further enhancing their therapeutic potential .
相似化合物的比较
Multi-target platinum compounds are unique in their ability to interact with multiple targets simultaneously, which sets them apart from traditional single-target drugs. Similar compounds include other multi-target metal complexes, such as ruthenium and gold complexes, which also exhibit multi-target activity but may differ in their specific targets and mechanisms of action . The uniqueness of multi-target platinum compounds lies in their versatility and broad range of applications, making them valuable tools in both research and therapeutic settings .
List of Similar Compounds
- Ruthenium complexes
- Gold complexes
- Copper complexes
- Iron complexes
These compounds share the multi-target approach but differ in their specific chemical properties and biological activities .
属性
分子式 |
C34H44ClN2O14Pt-2 |
|---|---|
分子量 |
935.3 g/mol |
IUPAC 名称 |
[(1S,2S)-2-azanidylcyclohexyl]azanide;chloroplatinum;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;oxalic acid |
InChI |
InChI=1S/C26H30O10.C6H12N2.C2H2O4.ClH.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b10-8+;;;;/t;5-,6-;;;/m.0.../s1 |
InChI 键 |
CKSCPBUCOHQFOM-MODYJWQLSA-M |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CC[C@@H]([C@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


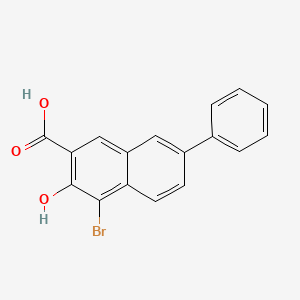
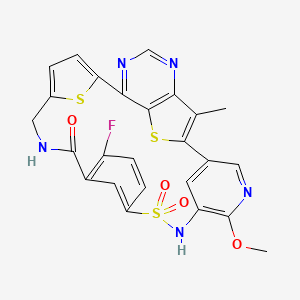
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
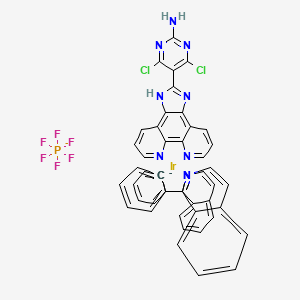

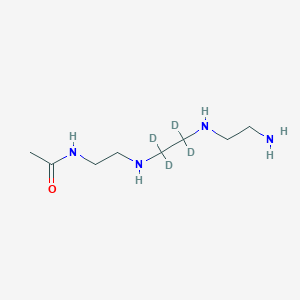
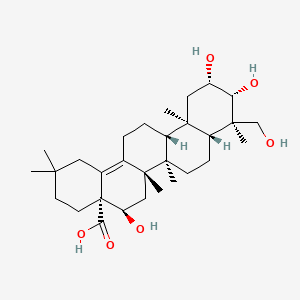

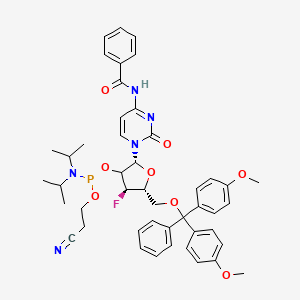

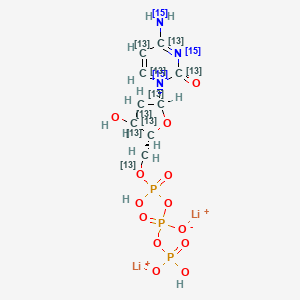
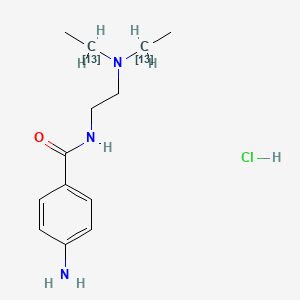
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)

